molecular formula C21H26Cl2O2 B5066943 5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene

5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene

Cat. No.: B5066943
M. Wt: 381.3 g/mol
InChI Key: NJWPMSDLEJAFCH-UHFFFAOYSA-N
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Description

5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of chlorinated aromatic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene is unique due to its specific structural features, such as the presence of multiple chlorine atoms and ether linkages

Properties

IUPAC Name

5-chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O2/c1-14-10-18(22)11-15(2)20(14)24-8-6-5-7-9-25-21-16(3)12-19(23)13-17(21)4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWPMSDLEJAFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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